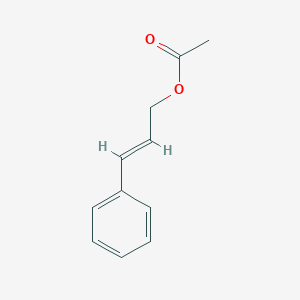
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses the use of (2-nitrophenyl)acetyl (NPAc) as a protecting group for hydroxyl functions, which suggests that nitrophenyl acetic acid derivatives, like the compound of interest, may have utility in synthetic chemistry for protecting groups . The second paper deals with a spectrophotometric method for determining a dichlorophenylamino phenyl-acetic acid derivative in pharmaceuticals . This indicates that phenyl-acetic acid derivatives can have pharmaceutical relevance and that their detection and quantification are important for pharmaceutical analysis.
Synthesis Analysis
The synthesis of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not detailed in the provided papers. However, the synthesis of related compounds involves starting from commercially available precursors, such as (2-nitrophenyl)acetic acid, which is then modified to introduce various functional groups . The synthesis of such compounds typically requires careful selection of reagents and conditions to protect functional groups and to achieve the desired selectivity.
Molecular Structure Analysis
While the molecular structure of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not analyzed in the provided papers, the structure of related compounds, such as those with nitrophenyl acetic acid moieties, are likely to be planar due to the conjugated system present in the aromatic ring . The presence of a nitro group can also influence the electron distribution within the molecule, which can affect its reactivity.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride specifically. However, they do mention that (2-nitrophenyl)acetates are stable under common carbohydrate transformations and that the NPAc group can be selectively removed without affecting other common protecting groups . This suggests that the compound of interest may also exhibit stability under certain conditions and that its functional groups can be selectively manipulated.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride are not described in the provided papers. However, the spectrophotometric determination of a related compound indicates that these compounds can absorb light at specific wavelengths, which can be used for their detection and quantification in pharmaceuticals . The absorbance of these compounds typically follows Beer's law, which allows for the calculation of their concentration in a solution.
科学的研究の応用
Organic Corrosion Inhibitors
Organic compounds, particularly those with heteroatoms (O, S, N, and P) and π-electrons, are frequently used as corrosion inhibitors in acidic media, a common environment in industrial cleaning processes including acid pickling and descaling. The effectiveness of organic inhibitors is attributed to the presence of polar functional groups that actively participate in adsorption processes, offering protection against metallic dissolution (Goyal et al., 2018).
Herbicide Toxicity and Environmental Impact
Research on herbicides like 2,4-D, a chlorophenoxy acetic acid derivative, highlights the extensive use in agriculture and the potential environmental impacts. Studies focus on toxicology, mutagenicity, and the necessity for future research on molecular biology aspects, especially gene expression, to assess exposure and degradation of pesticides (Zuanazzi et al., 2020).
Organic Acids in Industrial Applications
The utilization of organic acids such as formic, acetic, citric, and lactic acids in acidizing operations for oil and gas exploration is reviewed. These acids offer advantages over hydrochloric acid in terms of corrosion control, penetration enhancement, and reduced sludging tendency, especially at high temperatures (Alhamad et al., 2020).
Antioxidant Activity Analysis
The study of antioxidants is crucial across various fields, including food engineering and pharmacy. Methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP are critical for determining the antioxidant activity of compounds, highlighting the importance of understanding chemical reactions and kinetics in antioxidant analysis (Munteanu & Apetrei, 2021).
Biodegradation of Organic Compounds
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial capacity to degrade ETBE, a gasoline ether oxygenate, highlighting the aerobic biodegradation pathways and the need for further research on anaerobic degradation processes (Thornton et al., 2020).
作用機序
Target of Action
Compounds with similar structures, such as 2-(diisopropylamino)ethyl methacrylate (dpaema), have been used in the synthesis of cationic nanoparticles for intracellular drug delivery . These nanoparticles are designed to interact with cellular membranes and transport therapeutic agents into cells .
Mode of Action
For instance, DPAEMA, a similar compound, is known to undergo a phase transition in response to changes in pH, which can facilitate membrane-disruptive behavior for intracellular drug delivery
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that it may play a role in the intracellular delivery of therapeutic agents . This could potentially involve various biochemical pathways depending on the specific agents being delivered.
Result of Action
Based on the properties of similar compounds, it can be inferred that it may facilitate the intracellular delivery of therapeutic agents, potentially leading to various cellular effects depending on the specific agents being delivered .
Action Environment
For instance, DPAEMA, a similar compound, is known to exhibit pH-responsive behavior
特性
IUPAC Name |
2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCGNYEZSMQIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543083 |
Source


|
| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride | |
CAS RN |
91374-25-3 |
Source


|
| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)







![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

